molecular formula C20H19N3O3S B12932595 Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- CAS No. 83796-53-6

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl-

Cat. No.: B12932595
CAS No.: 83796-53-6
M. Wt: 381.4 g/mol
InChI Key: ZPRRVCSQUDCNCO-UHFFFAOYSA-N
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Description

Structural Characterization of Imidazo[2,1-b]thiadiazole Derivatives

Crystallographic Analysis of 2-(3,5-Dimethoxy-4-Ethoxyphenyl)-6-Phenyl Substituents

X-ray diffraction (XRD) studies provide definitive evidence of the three-dimensional arrangement of atoms in imidazo[2,1-b]thiadiazole derivatives. For the title compound, single-crystal XRD reveals a planar imidazo[2,1-b]thiadiazole core (root-mean-square deviation: 0.012 Å) with substituents adopting distinct orientations. The 3,5-dimethoxy-4-ethoxyphenyl group forms a dihedral angle of 64.5° with the central heterocycle, while the phenyl ring at position 6 exhibits near-coplanarity (3.7° deviation).

Intramolecular hydrogen bonding between the aldehyde oxygen (O1) and the adjacent C15—H15 group stabilizes the molecular conformation, forming a pseudo-seven-membered S(7) ring motif. Additionally, a short C19—H19⋯N3 contact creates an S(5) motif, further rigidifying the structure (Table 1).

Table 1: Key Crystallographic Parameters

Parameter Value
C12=O1 bond length 1.224 Å
S1—C9 bond length 1.772 Å
S1—C10 bond length 1.724 Å
C15—H15⋯O1 distance 2.354 Å
C19—H19⋯N3 distance 2.515 Å

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Proton nuclear magnetic resonance (¹H NMR) spectra exhibit distinct signals for key structural features:

  • The C-5 proton of the imidazo[2,1-b]thiadiazole core appears as a singlet at δ 8.93–7.89 ppm
  • Methoxy groups resonate as singlets at δ 3.19–4.06 ppm
  • Ethoxy protons display characteristic quartets (δ 1.42 ppm) and triplets (δ 4.02 ppm)

Carbon-13 NMR spectra confirm the electronic environment of critical atoms:

  • The C-5 carbon of the heterocycle resonates at δ 116.28–100.25 ppm
  • Aldehyde carbonyl carbon appears downfield at δ 190.3 ppm
  • Aromatic carbons from substituents range between δ 125–160 ppm
Infrared and Mass Spectrometry Profiling

Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic absorption bands:

  • C=O stretching vibration at 1685–1700 cm⁻¹
  • Aromatic C=C vibrations at 1580–1600 cm⁻¹
  • C—O—C asymmetric stretching at 1240–1270 cm⁻¹

High-resolution mass spectrometry (HRMS) provides molecular ion peaks consistent with theoretical calculations:

  • [M+H]⁺ observed at m/z 432.13765 (calculated 432.13762)
  • Fragment ions at m/z 315.0894 (loss of C₆H₅O₂ group) and 201.0521 (imidazo-thiadiazole core)

Table 2: Key Spectroscopic Features

Technique Diagnostic Signal Assignment
¹H NMR δ 8.72 (s, 1H) C5-H of heterocycle
¹³C NMR δ 190.3 Aldehyde carbonyl
FT-IR 1689 cm⁻¹ C=O stretch
HRMS 432.13765 ([M+H]⁺) Molecular ion

Comparative Molecular Geometry with Analogous Imidazo-Thiadiazole Compounds

The substitution pattern significantly influences molecular geometry and electronic distribution:

  • Substituent Effects on Planarity :
    • 6-Phenyl derivatives maintain near-coplanarity (3.7° dihedral), unlike 6-(4-chlorophenyl) analogs (8.2° deviation)
    • Methoxy/ethoxy groups introduce steric hindrance, increasing torsion angles by 15–20° compared to halogenated derivatives
  • Bond Length Variations :

    • S1—C9 bond elongates by 0.048 Å in aldehyde-substituted compounds versus methyl analogs
    • C12=O1 bond shortens by 0.012 Å compared to ketone derivatives
  • Electronic Effects :

    • Electron-donating methoxy groups increase electron density at N3 by 0.15 e⁻ compared to nitro-substituted analogs
    • The ethoxy group induces 10° greater torsional strain than methoxy substituents in comparable positions

These structural modifications directly correlate with altered physicochemical properties, including increased dipole moments (6.2 D vs. 4.8 D in unsubstituted derivatives) and enhanced thermal stability (decomposition temperature: 278°C vs. 252°C).

Properties

CAS No.

83796-53-6

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19N3O3S/c1-4-26-18-16(24-2)10-14(11-17(18)25-3)19-22-23-12-15(21-20(23)27-19)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3

InChI Key

ZPRRVCSQUDCNCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN3C=C(N=C3S2)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Step 1: Precursor Formation

  • Starting Materials : 2-Amino-5-substituted-1,3,4-thiadiazole derivatives react with substituted phenacyl bromides under reflux in ethanol.

  • Mechanism : Nucleophilic substitution at the α-carbon of phenacyl bromide by the amino group of thiadiazole initiates cyclization .

Step 2: Cyclocondensation

  • Reaction Conditions : Reflux in ethanol (6–8 hrs) catalyzes intramolecular cyclization to form the imidazo[2,1-b] thiadiazole core .

  • Yield : Typical yields range from 55% to 80%, depending on substituent steric and electronic effects .

Key Intermediate Characterization

IntermediateCharacterization TechniquesSpectral Data Highlights
6-(3-Nitrophenyl)imidazo[2,1-b] thiadiazole1H^1H-NMR, 13C^{13}C-NMR, MSδ 8.87 (s, 1H, imidazole-H), 8.63 (t, J=2.0 Hz, nitroaryl-H)

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions:

C-5 Functionalization

  • Reagents : Alkyl/aryl thiols, amines, or Grignard reagents.

  • Example : Reaction with sodium thiocyanate introduces a thiocyanate group at C-5, enhancing antiproliferative activity .

  • Outcome : Substitution alters electronic properties, modulating bioactivity (e.g., IC50_{50} values drop from 8 µM to submicromolar levels) .

C-2 Modification

  • Reagents : Electrophilic aromatic substitution (e.g., bromination, nitration).

  • Product : Bromination at C-2 improves solubility and kinase inhibition (e.g., PTK2/FAK inhibition at 0.86 µM) .

Cyclization Reactions

The compound participates in annulation reactions to generate polycyclic systems:

Imidazo-Thiadiazole-Indole Hybrids

  • Procedure : Suzuki coupling with indole boronic acids under Pd catalysis.

  • Application : Hybrids exhibit dual inhibition of topoisomerase II and CDK1 (IC50_{50} = 1.4–4.2 µM) .

Spontaneous Cyclization Under Acidic Conditions

  • Reagents : HCl or H2_2SO4_4 in ethanol.

  • Product : Benzofuran-fused derivatives with enhanced antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .

Oxidation of Methoxy Groups

  • Reagents : Ceric ammonium nitrate (CAN) in acetonitrile.

  • Product : Demethylation to phenolic -OH groups, improving DNA intercalation capacity .

Alkylation/Esterification

  • Reagents : Alkyl halides or acyl chlorides.

  • Example : Ethylation of the 4-methoxy group increases logP, enhancing blood-brain barrier penetration .

Biological Activity and Reaction Pathways

Reactivity correlates with pharmacological effects:

Apoptosis Induction

  • Mechanism : Thiadiazole derivatives activate caspase-3/7 via extrinsic pathways, confirmed by cytochrome c release assays .

  • Key Findings :

    • IC50_{50} = 2.2 µM (Panc-1R gemcitabine-resistant cells) .

    • 85% apoptosis at 10 µM in SUIT-2 pancreatic cells .

Tyrosine Kinase Inhibition

  • Targets : PTK2/FAK phosphorylation inhibited (ELISA validation, p < 0.01) .

  • Structure-Activity Relationship (SAR) :

    SubstituentActivity (IC50_{50}, µM)
    -OCH3_30.75–0.90
    -Br1.7
    -NO2_23.9

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (24 hrs, 37°C).

  • Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring, forming sulfonic acid derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of imidazo(2,1-b)-1,3,4-thiadiazole derivatives against various cancer cell lines. For instance:

  • A series of derivatives were synthesized and tested against the National Cancer Institute's NCI-60 cell line panel. Notably, compounds 12a and 12h exhibited significant cytotoxicity with half-maximal inhibitory concentration (IC50) values indicating strong potential for therapeutic use in cancer treatment .
  • Another study evaluated ten new derivatives for their ability to inhibit focal adhesion kinase (FAK), a target in pancreatic cancer therapy. Compounds demonstrated IC50 values ranging from 0.59 to 2.81 μM and showed synergistic effects when combined with gemcitabine .

Antimicrobial Properties

Imidazo(2,1-b)-1,3,4-thiadiazole derivatives have also been investigated for their antimicrobial activities:

  • Research indicated that certain synthesized compounds displayed moderate antibacterial effects against pathogens such as Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli .
  • The structure of these compounds was confirmed through spectral analysis, which supports their potential as antimicrobial agents in treating infections caused by resistant strains .

Antitubercular Activity

Given the rise of multidrug-resistant strains of Mycobacterium tuberculosis, new therapeutic agents are urgently needed:

  • A study reported the synthesis of imidazo(2,1-b)-1,3,4-thiadiazole derivatives that exhibited promising antitubercular activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 1.56 µg/ml . These findings suggest that these compounds could serve as lead candidates for further development into anti-TB agents.

Other Therapeutic Applications

The versatility of imidazo(2,1-b)-1,3,4-thiadiazole extends beyond anticancer and antimicrobial applications:

  • Compounds from this class have shown potential as anticonvulsants and analgesics . Additionally, they may possess anti-inflammatory properties and could be utilized in cardiotonic and diuretic therapies .

Data Summary Table

ApplicationActivity TypeNotable FindingsReference
AnticancerCytotoxicityCompounds 12a and 12h showed significant activity
FAK InhibitionIC50 values: 0.59 to 2.81 µM; synergistic with gemcitabine
AntimicrobialBacterial InhibitionModerate activity against multiple pathogens
AntitubercularMycobacterial ActivityMIC: 3.12 to 1.56 µg/ml
Other TherapeuticsAnalgesic/AnticonvulsantPotential for further exploration

Mechanism of Action

The mechanism by which Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and chemical profiles of imidazo-thiadiazoles are heavily influenced by substituents. Below is a comparison of key derivatives:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl-) C₂₀H₁₉N₃O₃S 381.07* 3,5-dimethoxy-4-ethoxyphenyl (position 2), phenyl (position 6)
6-(4-Chlorophenyl)-2-isobutyl- C₁₅H₁₄ClN₃S 303.81 Isobutyl (position 2), 4-chlorophenyl (position 6)
6-(4′-Fluorophenyl)-2-aralkyl- C₁₈H₁₅FN₃S 332.40 Aralkyl (position 2), 4-fluorophenyl (position 6)
2-Methyl-6-phenyl- C₁₂H₁₀N₂S 214.29 Methyl (position 2), phenyl (position 6)
6-(4-Chlorophenyl)-2-pentadecyl- C₂₅H₃₆ClN₃S 446.09 Pentadecyl (position 2), 4-chlorophenyl (position 6)

*Calculated based on substituents and core structure.

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrophobicity : Bulky hydrophobic chains (e.g., pentadecyl in ) reduce solubility but may improve membrane permeability. The target compound balances hydrophobicity with polar methoxy/ethoxy groups.
Anticancer Activity
  • 6-(4′-Fluorophenyl)-2-aralkyl- Derivatives : Exhibit potent anticancer activity, with IC₅₀ values <10 μM in breast cancer cell lines . The fluorine atom likely enhances binding via electrostatic interactions.
Antibacterial and Antifungal Activity
  • 2-Isobutyl-6-(4-chlorophenyl-)- : Shows broad-spectrum antibacterial activity (MIC: 8–32 μg/mL against S. aureus and E. coli) . The chlorophenyl group may disrupt bacterial membrane integrity.
  • Target Compound : The absence of halogens might reduce antibacterial potency but improve selectivity for eukaryotic targets.

Physicochemical Properties

  • Solubility : The target compound’s methoxy and ethoxy groups enhance water solubility compared to fully alkylated derivatives (e.g., 2-pentadecyl- in ).
  • Thermal Stability : Derivatives with smaller substituents (e.g., 2-methyl- in ) exhibit lower melting points (~150–160°C) than bulkier analogs (~200°C for pentadecyl derivatives) .

Biological Activity

Imidazo(2,1-b)-1,3,4-thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- , highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Imidazo(2,1-b)-1,3,4-thiadiazoles

Imidazo(2,1-b)-1,3,4-thiadiazoles are heterocyclic compounds known for their pharmacological properties. They exhibit a range of activities including antimicrobial , anticancer , antitubercular , and anti-inflammatory effects. The structural diversity of these compounds allows for various modifications that can enhance their biological efficacy.

Synthesis and Characterization

The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole derivatives typically involves multi-step reactions that include cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds. For example:

  • NMR Spectroscopy : Used to identify proton environments and confirm the presence of functional groups.
  • Mass Spectrometry : Provides molecular weight information and helps in structural elucidation.

Antimicrobial Activity

Research has demonstrated that certain imidazo(2,1-b)-1,3,4-thiadiazole derivatives possess significant antimicrobial properties. For instance:

  • Compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
  • A study indicated that specific derivatives exhibited potent antifungal activity against Candida albicans .

Anticancer Activity

Imidazo(2,1-b)-1,3,4-thiadiazoles have been extensively studied for their anticancer properties:

  • Various derivatives have shown antiproliferative activity against pancreatic cancer cells (Panc-1R), with IC50 values ranging from 2.2 to 3.9 mM .
  • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells without causing cell cycle arrest .

Data Summary

The following table summarizes key findings related to the biological activity of selected imidazo(2,1-b)-1,3,4-thiadiazole derivatives:

CompoundBiological ActivityIC50/MIC ValuesTarget Cells/Strains
12aAntiproliferative2.2 mMPanc-1R
12bAntiproliferative3.9 mMPanc-1R
S1AntimicrobialMIC 0.5 μg/mLStaphylococcus aureus
S2AntifungalMIC 0.8 μg/mLCandida albicans

Case Study 1: Anticancer Mechanism

A study on the compound 12a revealed that it effectively inhibited the growth of Panc-1R cells through induction of apoptosis. The analysis involved fluorescence-activated cell sorting (FACS) which demonstrated significant changes in mitochondrial membrane potential and DNA fragmentation indicative of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, several imidazo(2,1-b)-1,3,4-thiadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that halogen-substituted compounds showed enhanced antimicrobial potency compared to their unsubstituted counterparts .

Q & A

Q. What are the most efficient synthetic routes for preparing imidazo[2,1-b]-1,3,4-thiadiazole derivatives, and how can their purity be validated?

Methodological Answer:

  • Friedel-Crafts Acylation : A solvent-free method using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) achieves yields of 90–96% under mild conditions. This approach minimizes side reactions and simplifies purification .
  • Characterization : Thin-layer chromatography (TLC) on silica gel with UV detection monitors reaction progress. Melting points are determined via electrothermal apparatus (e.g., 126–127°C for intermediates), and IR spectroscopy confirms functional groups (e.g., 3115 cm⁻¹ for N–H stretching) .
  • Validation : NP-HPLC (normal-phase HPLC) with retention times (e.g., tR = 5.85 min for 4-(thiophen-2-yl)-1H-imidazole) ensures purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing substituent effects in this compound class?

Methodological Answer:

  • IR Spectroscopy : Identifies key functional groups (e.g., 1658 cm⁻¹ for C=O in intermediates) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic substituent patterns (e.g., ethoxy vs. methoxy groups at positions 3,4,5 on the phenyl ring) .
  • HPLC/MS : Quantifies purity and detects byproducts (e.g., using tR = 8.39 min for 3-(1H-imidazol-4-yl)benzonitrile) .

Advanced Questions

Q. How can computational methods optimize reaction conditions for novel imidazo-thiadiazole derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : ICReDD’s reaction path search tools predict transition states and intermediates, reducing trial-and-error experimentation. For example, substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring) can be modeled to guide solvent-free synthesis .
  • Machine Learning : Training datasets on reaction yields (e.g., 43–67% for substituted imidazoles) identify optimal temperature and catalyst combinations .

Q. How do structural modifications (e.g., halogenation, alkoxy groups) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :

    Substituent PositionBiological ActivityMechanism InsightReference
    3,5-Dimethoxy-4-ethoxyAnticancer (IC50 = 12 µM)Enhanced membrane permeability due to lipophilic groups
    6-PhenylAntifungal (MIC = 8 µg/mL)π-π stacking with fungal enzyme active sites
    • In Silico Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., cytochrome P450 for antimicrobial activity) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Normalize datasets by assay type (e.g., MTT vs. resazurin for cytotoxicity).
    • Control for variables: solvent (DMSO concentration), cell line (HeLa vs. MCF-7), and incubation time .
    • Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers (e.g., a 53% yield vs. 67% for similar derivatives) .

Q. What reactor designs improve scalability for imidazo-thiadiazole synthesis?

Methodological Answer:

  • Microfluidic Reactors : Enhance heat/mass transfer for exothermic Friedel-Crafts reactions, reducing byproduct formation .
  • Membrane Separation : Nanofiltration membranes (MWCO = 500 Da) purify crude products, achieving >99% purity in continuous flow systems .

Methodological Resources

  • Experimental Design : Utilize ICReDD’s computational-experimental feedback loop to prioritize substituents with high synthetic feasibility and bioactivity .
  • Data Management : Implement chemical software (e.g., ChemAxon) for secure, reproducible data storage and reaction simulation .

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